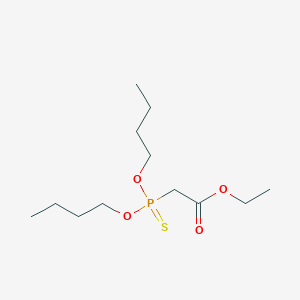
ethyl (dibutoxyphosphorothioyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (dibutoxyphosphorothioyl)acetate, also known as DBPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a phosphorothioate compound that is commonly used as a pesticide and herbicide. DBPA is also used in various research studies to investigate its biochemical and physiological effects on living organisms.
Mécanisme D'action
The mechanism of action of ethyl (dibutoxyphosphorothioyl)acetate involves its ability to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as muscle twitching, convulsions, and respiratory failure.
Biochemical and Physiological Effects
ethyl (dibutoxyphosphorothioyl)acetate has been shown to have various biochemical and physiological effects on living organisms. It has been shown to cause oxidative stress, leading to the production of reactive oxygen species. ethyl (dibutoxyphosphorothioyl)acetate has also been shown to cause DNA damage and disrupt cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (dibutoxyphosphorothioyl)acetate has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase, making it a useful tool for investigating the mechanism of action of organophosphate pesticides. However, ethyl (dibutoxyphosphorothioyl)acetate is also highly toxic and must be handled with care. Its toxicity limits its use in vivo studies.
Orientations Futures
Future research on ethyl (dibutoxyphosphorothioyl)acetate could focus on investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could investigate the potential of ethyl (dibutoxyphosphorothioyl)acetate as a tool for studying the mechanisms of action of other pesticides and chemicals that affect the nervous system. Further research could also focus on developing safer and more effective alternatives to ethyl (dibutoxyphosphorothioyl)acetate for use in scientific research.
Méthodes De Synthèse
Ethyl (dibutoxyphosphorothioyl)acetate can be synthesized through the reaction of ethyl acetoacetate with dibutyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure ethyl (dibutoxyphosphorothioyl)acetate.
Applications De Recherche Scientifique
Ethyl (dibutoxyphosphorothioyl)acetate has been extensively used in scientific research studies to investigate its effects on living organisms. It has been shown to have various applications in the field of biomedicine, including as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. ethyl (dibutoxyphosphorothioyl)acetate has also been used as a tool to study the mechanism of action of organophosphate pesticides.
Propriétés
IUPAC Name |
ethyl 2-dibutoxyphosphinothioylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25O4PS/c1-4-7-9-15-17(18,16-10-8-5-2)11-12(13)14-6-3/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZZGFORAQOVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(CC(=O)OCC)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25O4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (dibutoxyphosphorothioyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5232784.png)
![4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B5232785.png)
![2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232791.png)
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5232812.png)
![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)